An In-depth Technical Guide to 4-(2-Aminopropan-2-yl)benzonitrile
An In-depth Technical Guide to 4-(2-Aminopropan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, predicted spectroscopic data, and potential biological significance of 4-(2-Aminopropan-2-yl)benzonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide combines available predicted data with established experimental protocols and information from structurally analogous compounds to serve as a valuable resource for research and development.
Chemical and Physical Properties
4-(2-Aminopropan-2-yl)benzonitrile is a substituted benzonitrile compound. Its structure features a benzonitrile core with an aminopropane substituent at the para-position.
Table 1: General and Physicochemical Properties of 4-(2-Aminopropan-2-yl)benzonitrile
| Property | Value |
| IUPAC Name | 4-(2-aminopropan-2-yl)benzonitrile |
| CAS Number | 130416-46-5 |
| Molecular Formula | C₁₀H₁₂N₂ |
| Molecular Weight | 160.22 g/mol |
| Predicted Boiling Point | 283.7 ± 23.0 °C |
| Predicted Density | 1.04 ± 0.1 g/cm³ |
| Predicted pKa | 8.74 ± 0.10 |
| Predicted Solubility | Information not available. Expected to have some solubility in polar organic solvents. |
| Appearance | Not experimentally determined. Likely a solid at room temperature. |
| Melting Point | Not experimentally determined. |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 4-(2-Aminopropan-2-yl)benzonitrile. These predictions are based on its chemical structure and spectroscopic data of analogous compounds.
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.60 | d | 2H | Aromatic H (ortho to -CN) |
| ~ 7.45 | d | 2H | Aromatic H (ortho to -C(CH₃)₂NH₂) |
| ~ 1.60 | s | 2H | -NH₂ |
| ~ 1.55 | s | 6H | -C(CH₃)₂ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~ 150 | Aromatic C-C(CH₃)₂NH₂ |
| ~ 132 | Aromatic C-H (ortho to -CN) |
| ~ 126 | Aromatic C-H (ortho to -C(CH₃)₂NH₂) |
| ~ 119 | -C≡N |
| ~ 112 | Aromatic C-CN |
| ~ 50 | -C(CH₃)₂NH₂ |
| ~ 30 | -C(CH₃)₂ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Strong, Doublet | N-H stretch (primary amine) |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2940 | Medium | Aliphatic C-H stretch |
| ~ 2230 | Strong | C≡N stretch (nitrile) |
| 1610 - 1580 | Medium | Aromatic C=C stretch |
| 1500 - 1450 | Medium | C-H bend (aliphatic) |
| ~ 830 | Strong | p-disubstituted benzene C-H bend |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 160 | Moderate | [M]⁺ (Molecular Ion) |
| 145 | High | [M - CH₃]⁺ |
| 58 | High | [C(CH₃)₂NH₂]⁺ |
Experimental Protocols
The following are proposed methodologies for the synthesis and characterization of 4-(2-Aminopropan-2-yl)benzonitrile based on general organic chemistry principles.
Synthesis Protocol: Hypothetical Synthesis via Ritter Reaction
This protocol outlines a potential synthesis route starting from 4-cyanobenzyl alcohol.
Objective: To synthesize 4-(2-Aminopropan-2-yl)benzonitrile.
Materials:
-
4-cyanobenzyl alcohol
-
Acetonitrile
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanobenzyl alcohol in an excess of acetonitrile.
-
Acid Addition: Slowly add concentrated sulfuric acid to the cooled reaction mixture with continuous stirring.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Basification: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-(2-Aminopropan-2-yl)benzonitrile by column chromatography on silica gel.
Characterization Protocols
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set appropriate acquisition parameters to cover the expected chemical shift range.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled pulse sequence.
Procedure (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid, dry sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.
Procedure (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 4-(2-Aminopropan-2-yl)benzonitrile, the benzonitrile scaffold and related amino-substituted derivatives are present in a variety of biologically active molecules.[1][2][3][4][5][6][7][8]
-
Enzyme Inhibition: Benzonitrile derivatives have been investigated as inhibitors of various enzymes. The nitrile group can act as a key pharmacophore, participating in interactions with the active site of enzymes.[7]
-
Receptor Modulation: Structurally related compounds have shown activity as modulators of various receptors in the central nervous system.
-
Anticancer and Antimicrobial Activity: The quinazoline scaffold, which can be synthesized from aminobenzonitriles, is known to exhibit anticancer and antimicrobial properties.[1]
Based on the prevalence of the benzonitrile moiety in pharmacologically active compounds, it is plausible that 4-(2-Aminopropan-2-yl)benzonitrile could serve as a scaffold for the development of novel therapeutic agents. A hypothetical signaling pathway that could be targeted by a derivative of this compound is depicted below.
Caption: A hypothetical signaling pathway for a derivative.
Experimental and Logical Workflows
The following diagrams illustrate a logical workflow for the synthesis and characterization of 4-(2-Aminopropan-2-yl)benzonitrile.
Caption: Workflow for synthesis and characterization.
Disclaimer: The information provided in this technical guide, particularly the spectroscopic data and synthesis protocol, is based on predictions and established chemical principles due to the lack of direct experimental data for 4-(2-Aminopropan-2-yl)benzonitrile. This guide is intended for research and informational purposes only. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

